Pregnan-21-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H36O |
|---|---|
Molecular Weight |
304.5 g/mol |
IUPAC Name |
2-[(8S,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanol |
InChI |
InChI=1S/C21H36O/c1-20-12-4-3-5-15(20)6-8-17-18-9-7-16(11-14-22)21(18,2)13-10-19(17)20/h15-19,22H,3-14H2,1-2H3/t15?,16-,17+,18+,19+,20+,21-/m1/s1 |
InChI Key |
DBMUNIJZUYVPCQ-XFNFOBRPSA-N |
SMILES |
CC12CCCCC1CCC3C2CCC4(C3CCC4CCO)C |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2CCO)CCC4[C@@]3(CCCC4)C |
Canonical SMILES |
CC12CCCCC1CCC3C2CCC4(C3CCC4CCO)C |
Origin of Product |
United States |
Biosynthesis and Endogenous Formation Pathways
Precursor Compounds and Cholesterol Metabolism: The Foundation of Steroidogenesis
The journey to pregnan-21-ol begins with cholesterol, the fundamental precursor for all steroid hormones. This multifaceted lipid molecule undergoes a critical initial conversion to set the stage for the entire steroidogenic cascade.
Cholesterol Side-Chain Cleavage (CYP11A1)
The rate-limiting step in steroid hormone production is the conversion of cholesterol to pregnenolone (B344588). This pivotal reaction is catalyzed by the enzyme cholesterol side-chain cleavage enzyme, also known as P450scc, which is encoded by the CYP11A1 gene. nih.govnih.govmdpi.comnih.gov This enzyme, located in the inner mitochondrial membrane of steroidogenic tissues such as the adrenal glands, gonads, and placenta, facilitates the removal of a six-carbon side chain from cholesterol. nih.govnih.gov This process yields pregnenolone, a 21-carbon steroid that serves as the common precursor for all subsequent steroid hormones. nih.govmdpi.com
Pregnenolone and Progesterone (B1679170) as Core Intermediates
Once formed, pregnenolone can be converted to progesterone, another crucial intermediate in the biosynthesis of this compound. mdpi.com This conversion involves two enzymatic activities, often performed by a single protein: 3β-hydroxysteroid dehydrogenase (3β-HSD) and Δ5-4 isomerase. mdpi.combiorxiv.orgnih.gov 3β-HSD oxidizes the 3-hydroxyl group of pregnenolone to a ketone, and the isomerase moves the double bond from the B ring (between carbons 5 and 6) to the A ring (between carbons 4 and 5), resulting in the formation of progesterone. mdpi.comwikipedia.org Progesterone then stands as a key branching point, ready to be directed down various metabolic pathways, including the one leading to this compound.
Enzymatic Conversions Leading to this compound
The transformation of progesterone into this compound requires a series of modifications to its steroid nucleus and side chain. These reactions are orchestrated by a cohort of specific enzymes, each playing a distinct role in the final structure of the molecule.
Role of Cytochrome P450 Enzymes (e.g., CYP17A1, CYP21A2)
Cytochrome P450 enzymes are a superfamily of heme-containing proteins that are central to steroid metabolism. In the context of this compound synthesis, CYP21A2 (steroid 21-hydroxylase) is of particular importance. nih.govnih.govresearchgate.net This enzyme, primarily found in the endoplasmic reticulum of the adrenal cortex, catalyzes the hydroxylation of the C21 position of progesterone. nih.govresearchgate.net This reaction introduces a hydroxyl group at the terminal carbon of the side chain, a key feature of this compound. While CYP17A1 (17α-hydroxylase/17,20-lyase) is a critical enzyme in the production of cortisol and androgens from pregnenolone and progesterone, its direct role in the primary pathway to this compound is less pronounced, as this compound itself is not 17-hydroxylated. nih.govnih.govresearchgate.net
Function of Hydroxysteroid Dehydrogenases (HSDs)
Hydroxysteroid dehydrogenases are a class of enzymes that catalyze the interconversion of hydroxyl and keto groups on the steroid nucleus. oup.com These enzymes are crucial for modifying the steroid's structure and biological activity. For the formation of this compound from a 21-hydroxylated progesterone intermediate, the keto groups at positions C3 and C20 would need to be reduced to hydroxyl groups. Various HSDs, such as 3α-HSD, 3β-HSD, and 20α/β-HSD, are involved in the broader metabolism of progesterone and its derivatives, and their sequential or combined actions would be necessary to yield the final this compound structure. nih.gov
Involvement of 5α-Reductase and Aldo-Keto Reductases (AKRs)
The "pregnan-" prefix in this compound signifies a saturated steroid nucleus, meaning the double bond in the A ring of progesterone has been reduced. This reduction is catalyzed by the enzyme 5α-reductase or 5β-reductase. wikipedia.orgfrontiersin.orgmadbarn.com 5α-reductase converts progesterone to 5α-dihydroprogesterone. wikipedia.orgmadbarn.com Subsequently, aldo-keto reductases (AKRs) can act on this intermediate. frontiersin.orgnih.govtheadl.comnih.gov Members of the AKR1C subfamily, for instance, function as 3α-HSDs and 20α-HSDs, reducing the keto groups at the C3 and C20 positions. frontiersin.orgnih.gov The combined action of 5α-reductase and specific AKRs on a 21-hydroxylated progesterone derivative would ultimately yield this compound.
Table 1: Key Enzymes in the Biosynthesis of this compound
| Enzyme | Gene | Function | Precursor | Product |
|---|---|---|---|---|
| Cholesterol side-chain cleavage enzyme | CYP11A1 | Converts cholesterol to pregnenolone | Cholesterol | Pregnenolone |
| 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase | HSD3B | Converts pregnenolone to progesterone | Pregnenolone | Progesterone |
| Steroid 21-hydroxylase | CYP21A2 | Hydroxylates the C21 position | Progesterone | 21-Hydroxyprogesterone |
| 5α-reductase | SRD5A | Reduces the C4-C5 double bond | Progesterone/21-Hydroxyprogesterone | 5α-Dihydroprogesterone/5α-Pregnan-21-ol-3,20-dione |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Cholesterol |
| This compound |
| Pregnenolone |
| Progesterone |
| 21-Hydroxyprogesterone |
| 5α-Dihydroprogesterone |
| 5α-Pregnan-21-ol-3,20-dione |
| Cortisol |
Pregnane-21-ol Dehydrogenase Activity
While a specific enzyme named "Pregnane-21-ol Dehydrogenase" is not explicitly detailed in seminal literature, the metabolism of this compound is governed by the broader family of hydroxysteroid dehydrogenases (HSDs). These enzymes catalyze the conversion of hydroxyl groups to keto groups and vice versa at various positions on the steroid nucleus. The activity relevant to this compound involves the oxidation of the hydroxyl group at the C21 position.
Hydroxysteroid dehydrogenases such as 11β-HSD and 3β-HSD are well-documented for their roles in steroid metabolism in tissues like the adrenal glands. nih.govscielo.brnih.gov For instance, 3β-hydroxysteroid dehydrogenases (3β-HSDs) are crucial for the oxidation of delta-5-ene-3-beta-hydroxy steroids into the delta-4-keto configuration, a fundamental step in the synthesis of all classes of steroid hormones. frontiersin.orgresearchgate.net The activity of these dehydrogenases is not limited to a single substrate; they act on a range of steroids, including C21 pregnanes. nih.gov The enzymatic conversion at the C21 position is a critical step that can alter the biological activity of the steroid, often converting a precursor into a more active hormone or inactivating it.
Alternative Steroidogenic Pathways
The "Backdoor Pathway" in C21 Steroid Synthesis
The "backdoor pathway" is an alternative route of androgen biosynthesis that produces potent androgens, such as dihydrotestosterone (B1667394) (DHT), from C21 steroid precursors without requiring testosterone (B1683101) as an intermediate. wikipedia.org This pathway is particularly significant during fetal development and in certain pathological conditions, such as congenital adrenal hyperplasia (CAH), where deficiencies in enzymes like 21-hydroxylase cause a buildup of precursor steroids. wikipedia.orgnih.gov
The process begins with C21 steroids, also known as pregnanes, and involves a critical initial step of 5α-reduction. wikipedia.org The key substrate, 17α-hydroxyprogesterone (17OHP), is diverted from the classical pathway and undergoes a series of enzymatic modifications. nih.govresearchgate.net This pathway relies on the sequential action of 5α-reductase (SRD5A1) and aldo-keto reductases (AKR1C2 and AKR1C4), which possess 3α-HSD activity. nih.govnih.gov These initial steps convert 17OHP into 5α-pregnan-17α-ol-3,20-dione and then to 5α-pregnane-3α,17α-diol-20-one (17OH-allopregnanolone). nih.govnih.gov
Subsequently, the 17,20 lyase activity of Cytochrome P450 17A1 (CYP17A1) cleaves the side chain of 17OH-allopregnanolone to produce androsterone (B159326). nih.gov Androsterone is then converted to androstanediol, which can be oxidized to the highly potent androgen, DHT. nih.gov This entire sequence bypasses the conventional intermediates androstenedione (B190577) and testosterone, providing a direct route to DHT. wikipedia.orgnih.gov
Table 1: Key Enzymes in the Backdoor Pathway of Androgen Synthesis
| Enzyme | Abbreviation | Function | Key Substrate(s) | Product(s) |
| 5α-Reductase Type 1 | SRD5A1 | Reduces the double bond at the C4-C5 position. nih.gov | 17α-hydroxyprogesterone (17OHP) | 5α-pregnan-17α-ol-3,20-dione (17OH-DHP) nih.gov |
| Aldo-Keto Reductase 1C2/1C4 | AKR1C2/AKR1C4 | Catalyzes the 3α-reduction of the A ring. nih.gov | 5α-pregnan-17α-ol-3,20-dione | 5α-pregnane-3α,17α-diol-20-one (17OH-allopregnanolone) nih.gov |
| Cytochrome P450 17A1 | CYP17A1 | Exhibits 17,20 lyase activity, cleaving the C17-C20 bond. nih.gov | 5α-pregnane-3α,17α-diol-20-one | Androsterone nih.gov |
| 17β-Hydroxysteroid Dehydrogenase Type 3/5 | HSD17B3/AKR1C3 | Converts androsterone to androstanediol. nih.gov | Androsterone | 5α-androstane-3α,17β-diol (Androstanediol) |
| 17β-Hydroxysteroid Dehydrogenase Type 6 | HSD17B6 (RoDH) | Oxidizes androstanediol to DHT. nih.gov | 5α-androstane-3α,17β-diol | Dihydrotestosterone (DHT) |
Formation in Specific Tissues (e.g., Adrenal, Gonadal, Neural)
The formation of this compound and related C21 steroids is not confined to a single endocrine gland but occurs in various specialized tissues through distinct pathways.
Adrenal Gland: The adrenal cortex is a primary site of steroidogenesis. nih.gov In conditions like 21-hydroxylase deficiency, the classical cortisol pathway is blocked, leading to an accumulation of 17OHP. nih.gov This surplus of C21 precursors is then shunted into alternative pathways, including the backdoor pathway, leading to the synthesis of androgens. nih.govnih.gov The adrenal gland expresses the necessary enzymes, such as CYP17A1 and 3β-HSD, to initiate these alternative routes. rose-hulman.edu Studies have shown that the fetal adrenal gland, in particular, is a significant site for the production of intermediates specific to the backdoor pathway. nih.gov
Gonadal Tissues: The gonads (testes and ovaries) are crucial for the synthesis of sex steroids. nih.gov Research indicates that gonadal tissues possess the enzymatic machinery to produce and metabolize C21 steroids. nih.gov In human fetal testes, enzymes for both the classical and backdoor pathways are active from an early stage. nih.gov Studies in prepubertal rat ovaries have identified a biosynthetic pathway leading to 5α-reduced C19 steroids that originates from progesterone via 5α-reduced C21 intermediates, demonstrating the capability of gonadal tissue to utilize alternative steroidogenic routes.
Neural Tissues: The brain is now recognized as a steroidogenic organ, capable of synthesizing steroids known as neurosteroids de novo from cholesterol or from circulating precursors. researchgate.netnih.gov Neurons, oligodendrocytes, and astrocytes express steroidogenic enzymes. nih.gov The synthesis of pregnane (B1235032) derivatives, such as the neurosteroid allopregnanolone (B1667786) (a 5α-reduced metabolite of progesterone), is well-documented in the central nervous system. researchgate.net Given that allopregnanolone synthesis involves the 5α-reduction of a C21 precursor, it highlights the presence of pathways in the brain that could also lead to the formation of other pregnane derivatives like this compound. nih.gov Research has shown that human microglia can produce neurosteroids, including allopregnanolone, in response to cellular stress. mdpi.com
Table 2: Formation of Key C21 Steroids in Specific Tissues
| Tissue | Key C21 Steroid Intermediates/Products | Relevant Pathway(s) |
| Adrenal Gland | 17α-hydroxyprogesterone (17OHP), 21-deoxycortisol, 11β-hydroxyprogesterone. nih.gov | Classical steroidogenesis, Backdoor pathway (especially in 21-hydroxylase deficiency). nih.govnih.gov |
| Gonadal Tissues | Progesterone, 17OHP, 5α-reduced C21 steroids. | Classical androgen/estrogen synthesis, Alternative pathways via 5α-reduced intermediates. |
| Neural Tissues | Pregnenolone, Progesterone, Allopregnanolone. researchgate.netnih.gov | Neurosteroidogenesis. researchgate.net |
Metabolic Transformations and Catabolism
Phase I Metabolic Reactions
Phase I reactions introduce or expose functional groups on the steroid nucleus, primarily through oxidation, reduction, or hydroxylation. These modifications alter the biological activity of the compound and prepare it for subsequent Phase II conjugation.
Hydroxylation is a primary Phase I metabolic pathway for steroids, catalyzed by cytochrome P450 (CYP) enzymes. This process introduces hydroxyl (-OH) groups at various positions on the pregnane (B1235032) skeleton, significantly altering its polarity and biological properties. While the specific hydroxylation of Pregnan-21-ol is not extensively detailed in the literature, patterns observed in closely related pregnane steroids provide a strong indication of its likely metabolic pathways.
Microbiological transformation studies, which are often used to mimic mammalian metabolism, have shown that pregnane skeletons can be hydroxylated at several key positions, including C9, C11, and C16. researchgate.net In mammalian systems, specific hydroxylations are critical for the synthesis and catabolism of steroid hormones. For instance, the metabolism of 5α-dihydroprogesterone (5α-DHP) in humans leads to the formation of 6α-hydroxylated metabolites, indicating an extrahepatic pathway for the 6α-hydroxylation of 5α-reduced pregnane steroids. nih.gov Furthermore, studies using rat brain microsomes have identified 7α-hydroxylation as a significant metabolic route for pregnenolone (B344588), a precursor to many pregnane steroids. portlandpress.com Fungal biotransformations of progesterone (B1679170) and its derivatives have demonstrated hydroxylations at positions such as 6β, 11α, and 12β. nih.gov
These findings suggest that this compound is likely susceptible to hydroxylation at multiple sites on its steroid nucleus, leading to a variety of more polar metabolites.
Table 1: Observed Hydroxylation Positions in Pregnane Steroids and Related Precursors
| Position | Substrate(s) | System/Organism | Enzyme Family | Reference |
|---|---|---|---|---|
| 6α | 5α-pregnan-3α/β-ol-20-ones | Human (extrahepatic) | Cytochrome P450 | nih.gov |
| 7α | Pregnenolone, DHEA | Rat brain microsomes | Cytochrome P450 | portlandpress.com |
| 9α | Androstenedione (B190577) | Rhodococcus erythropolis | Cytochrome P450 | researchgate.net |
| 11α | Progesterone, Pregnenolone | Isaria farinosa (fungus) | Cytochrome P450 | nih.gov |
Oxidation and reduction reactions primarily target the functional groups of the steroid molecule. For pregnane steroids, these reactions typically involve the interconversion of hydroxyl groups and keto groups at positions C3 and C20, as well as the reduction of double bonds in the A-ring. wikipedia.org
This compound possesses a primary alcohol at the C-21 position. This functional group is a potential site for oxidation to form an aldehyde, and subsequently a carboxylic acid. Conversely, related pregnane steroids with a ketone at C-20, such as pregnanolone (B1679072) (3α-hydroxy-5β-pregnan-20-one), are metabolites formed via the reduction of progesterone. wikipedia.org The enzymes responsible for these transformations are typically hydroxysteroid dehydrogenases (HSDs). For example, 3α-hydroxysteroid dehydrogenase catalyzes the conversion of the 3-keto group of 5β-dihydroprogesterone to the 3α-hydroxyl group of pregnanolone. wikipedia.org
Reduction reactions are also crucial in steroid catabolism. The reduction of the Δ4-3-keto configuration in ring A of progesterone by 5α-reductase or 5β-reductase is a rate-limiting step that leads to the formation of the 5α-pregnane and 5β-pregnane series of metabolites, respectively. wikipedia.org As this compound is derived from a pregnane hydride, it has a fully saturated A-ring, indicating it is already a product of such reductive pathways. nih.gov
Phase II Metabolic Reactions
Phase II reactions involve the conjugation of the steroid or its Phase I metabolites with endogenous hydrophilic molecules. This process, which includes glucuronidation, sulfation, and, in plants, malonylation, dramatically increases the water solubility of the compound, deactivates it, and facilitates its elimination via urine or bile. nih.gov
Glucuronidation is a major Phase II pathway for the elimination of steroids. nih.gov The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the co-substrate UDP-glucuronic acid (UDPGA) to a hydroxyl group on the steroid. The 21-hydroxyl group of this compound is a prime substrate for this reaction, which would result in the formation of this compound-21-glucuronide.
Similarly, sulfation, catalyzed by sulfotransferases (SULTs), involves the transfer of a sulfonate group from the co-substrate 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group. This would yield this compound-21-sulfate. Both glucuronidated and sulfated conjugates are highly water-soluble anions that are readily excreted. eur.nlwikipedia.org
In vivo studies of the related steroid 5α-dihydroprogesterone confirm this pathway, where the major urinary metabolites were found to be excreted as glucuronide conjugates. nih.gov
In plants, malonylation serves as a key conjugation reaction for the metabolism and detoxification of various secondary metabolites and xenobiotics, including steroids. nih.gov This process involves the transfer of a malonyl group from malonyl-coenzyme A (malonyl-CoA) to a functional group on the target molecule, often a glucoside conjugate. researchgate.net
Research on Arabidopsis thaliana has identified a malonyltransferase (AtPMAT1) that exhibits activity towards hydroxypregnane glucosides. researchgate.net This suggests a likely metabolic pathway for this compound in plants: an initial glucosylation of the 21-hydroxyl group, followed by malonylation of the glucose moiety. The resulting malonylglucoside conjugate is more water-soluble and can be transported and sequestered into the cell's vacuole, effectively removing it from active metabolic pools. nih.gov This malonylation step is considered a key determinant in whether a xenobiotic glucoside is stored within the cell (as a malonylglucoside) or excreted. nih.gov
In Vitro and In Vivo Metabolic Studies
The metabolism of pregnane steroids has been investigated using various in vitro and in vivo models. These studies provide insight into the enzymatic processes, metabolic products, and factors influencing the biotransformation of compounds structurally related to this compound.
In vitro systems, such as liver homogenates and microsomal fractions, are commonly used to identify metabolic pathways and the enzymes involved. For example, early studies using rat-liver homogenates investigated the metabolism of pregnane-3α:20α-diol, identifying the products of oxidation. nih.gov Human fibroblasts have also been used as an in vitro model to demonstrate the conversion of progesterone to metabolites like 5α-pregnane-3β,6α-diol-20-one. medchemexpress.com
In vivo studies in humans and animals are essential for understanding the complete metabolic fate and excretion of steroids. Following the intravenous administration of radiolabeled 5α-dihydroprogesterone to human subjects, urinary analysis revealed that the major metabolites were 3β,6α-dihydroxy-5α-pregnan-20-one and 5α-pregnane-3α,20α-diol, primarily excreted as glucuronides. nih.gov Such studies are crucial for determining metabolic clearance rates and identifying the final excretory products.
Table 2: Summary of Selected Metabolic Studies on Pregnane Derivatives
| Study Type | Model System | Substrate | Key Findings | Reference |
|---|---|---|---|---|
| In Vitro | Rat-liver homogenates | Pregnane-3α:20α-diol | Investigation of oxidative metabolic products. | nih.gov |
| In Vitro | Human fibroblasts | Progesterone | Conversion to 5α-pregnane-3β,6α-diol-20-one. | medchemexpress.com |
| In Vivo | Human subjects | 5α-dihydroprogesterone | Identification of urinary metabolites (e.g., 3β,6α-dihydroxy-5α-pregnan-20-one) excreted as glucuronides. | nih.gov |
| In Vitro | Hamster trophoblasts | Various pregnane derivatives | Assessment of metabolic activity and impact on cell proliferation and degeneration. | nih.gov |
Cell-Free Systems and Enzyme Assays
Cell-free systems and isolated enzyme assays provide a reductionist approach to understanding the specific enzymatic transformations that steroids like this compound may undergo. While direct studies on this compound are not extensively documented in the available literature, the metabolism of structurally similar C21 steroids has been elucidated using these methods. These studies highlight the key enzymes that would likely be involved in its catabolism.
Key enzymatic reactions identified in cell-free systems that are relevant to pregnane metabolism include the activities of hydroxysteroid dehydrogenases (HSDs) and reductases. For instance, 21-hydroxysteroid dehydrogenase is an enzyme known to act on the C21 hydroxyl group, a defining feature of this compound. nih.gov Cytochrome P450 enzymes, a large family of monooxygenases, are also central to steroid metabolism, often catalyzing hydroxylation at various positions on the steroid nucleus. wikipedia.org
In a study utilizing a microsomal preparation from rat testis, a cell-free system, the conversion of a C-20 deoxy C21 steroid, 5-pregnen-3beta-ol, to testosterone (B1683101) was demonstrated. nih.gov This illustrates the capability of such systems to facilitate complex steroid transformations, including side-chain cleavage, a potential catabolic route for pregnane derivatives. nih.gov Although this study did not use this compound as a substrate, it establishes the principle that testicular microsomal enzymes can metabolize C21 steroids. nih.gov
The following table summarizes enzymes and their potential reactions relevant to the metabolism of pregnane steroids, as studied in cell-free and enzymatic assay systems.
| Enzyme Family | Potential Reaction on Pregnane Core | Substrate Example from Literature | Reference |
| Hydroxysteroid Dehydrogenases (HSDs) | Oxidation of hydroxyl groups | 5α-pregnan-3α/β-ol-20-ones | nih.gov |
| 5α-Reductase | Reduction of the A-ring double bond | Progesterone | nih.gov |
| Cytochrome P450 | Hydroxylation, Side-chain cleavage | 5-pregnen-3beta-ol | nih.gov |
Tissue Homogenate Studies
Investigations using tissue homogenates, which contain a mixture of cellular components including enzymes from the cytoplasm and microsomes, offer insights into the metabolic capabilities of specific organs. Studies on related pregnane steroids in tissue homogenates suggest that the liver, placenta, and fetal tissues are primary sites of metabolism. hormonebalance.orgnih.gov
Placental tissue preparations have been shown to be particularly active in steroid metabolism. hormonebalance.orgnih.gov For example, homogenates of placental tissue can hydrolyze steroid sulfates and convert liberated pregnanolones into other metabolites. nih.gov In one study, placental minces and microsome-enriched preparations were used to demonstrate the extensive conversion of 5α-pregnan-3α/β-ol-20-ones to 5α-dihydroprogesterone (5α-DHP). nih.gov This highlights the oxidative capacity of placental tissue, a pathway potentially applicable to this compound. The study determined the kinetic parameters for these reactions, showing high efficiency, particularly for the conversion of 5α-pregnan-3β-ol-20-one. nih.gov
The human fetus also possesses robust enzymatic systems for steroid transformations. hormonebalance.orgnih.gov Fetal tissues are adept at converting pregnanes to androstanes and performing various hydroxylation and sulfation reactions. hormonebalance.orgnih.gov This suggests that if this compound were present in the fetal compartment, it would likely undergo significant metabolism.
| Tissue Source | Preparation | Substrate Studied | Major Metabolite(s) Formed | Reference |
| Placenta | Minces, Homogenates, Microsomes | 5α-pregnan-3α/β-ol-20-ones | 5α-dihydroprogesterone | nih.gov |
| Placenta | Not specified | 21-hydroxy-pregnenolone | Deoxycorticosterone | hormonebalance.org |
Animal Model Investigations of Metabolism
Animal models are crucial for understanding the in vivo metabolism and fate of steroids, providing a systemic view of absorption, distribution, metabolism, and excretion. While specific metabolic studies in animal models focusing solely on this compound are limited in the literature, the metabolic pathways of progesterone and its 5α-reduced metabolites have been characterized, offering a template for the likely fate of this compound.
In vivo studies across various species, including rats, rabbits, sheep, and guinea pigs, have established the liver as a major site for the clearance and metabolism of progesterone. hormonebalance.org The primary metabolic routes involve reduction of the A-ring by 5α-reductase, followed by the reduction of the 3-keto group by 3α-hydroxysteroid dehydrogenases, and reduction of the 20-keto group. nih.gov This results in the formation of various pregnanolones and pregnanediols. For instance, in tadpoles (Rana catesbeiana), progesterone was found to be metabolized to 5α-pregnan-3α-ol-20-one, which was identified as the active anesthetic metabolite in the brain. nih.gov
Further hydroxylation can also occur. For example, the 6α-hydroxylation of 5α-reduced pregnanes has been identified as a significant metabolic step in humans, leading to the formation of 3α/β, 6α-dihydroxy-5α-pregnan-20-ones as major urinary metabolites of 5α-dihydroprogesterone. nih.gov This suggests that this compound could potentially undergo similar hydroxylation reactions in vivo.
The final step in the catabolism of pregnane steroids is typically conjugation with glucuronic acid or sulfate (B86663), which increases their water solubility and facilitates their excretion in urine and feces. nih.govwikipedia.org
| Animal Model | Steroid Administered | Key Metabolic Pathways Observed | Major Metabolites Identified | Reference(s) |
| Tadpole (Rana catesbeiana) | Progesterone | 5α-reduction, 3α-reduction | 5α-pregnan-3α-ol-20-one | nih.gov |
| Various (Human, Monkey, Rabbit, Sheep, Rat, Guinea Pig) | Progesterone | Hepatic clearance, reduction | 20α-hydroxypregn-4-en-3-one, 5α-pregnan-3,20-dione | hormonebalance.org |
| Human | 5α-dihydroprogesterone | 6α-hydroxylation, conjugation | 3β,6α-dihydroxy-5α-pregnan-20-one, 5α-pregnane-3α,20α-diol | nih.gov |
Chemical Synthesis and Structural Modifications for Research
Methodologies for Laboratory Synthesis
The synthesis of pregnan-21-ol and its analogs involves a range of chemical reactions, from traditional organic transformations to more sophisticated stereoselective methods. These approaches provide access to a variety of pregnane (B1235032) derivatives necessary for comprehensive research.
Traditional Organic Synthetic Routes
Traditional methods for synthesizing this compound and related compounds often start from readily available steroid precursors. wikipedia.org A common strategy involves the reduction of a ketone group at the C-20 position. For example, the ketone at C-20 can be reduced to produce pregnan-20-ol, a secondary alcohol. The choice of reducing agent influences the stereochemistry of the resulting hydroxyl group.
Another established method involves the functionalization of a pregnane precursor. For instance, 3α,18,21-trihydroxy-5β-pregnan-20-one 18→20-hemiacetal has been synthesized from 3α-acetoxy-5β-pregnan-20-one. nih.gov This multi-step process includes reduction to the 20β-alcohol, followed by a "hypoiodite" reaction and subsequent C-21 acetoxylation and hydrolysis. nih.gov Similarly, the synthesis of 21-hydroxypregnane 21-O-malonyl hemiesters, which are potential intermediates in cardenolide biosynthesis, has been achieved starting from commercial β-methyldigitoxin through a series of steps including acid hydrolysis, acetylation, and ozonolysis. researchgate.net
The synthesis of pregnane derivatives with heterocyclic moieties at C-21 has also been reported. For example, derivatives containing a triazole or imidazole (B134444) ring have been synthesized from 16-dehydropregnenolone (B108158) acetate (B1210297). nih.gov These traditional routes, while effective, can be complex and may result in lower yields. researchgate.net
Stereoselective Synthesis of this compound Derivatives
Achieving specific stereochemistry is critical for the biological activity of steroid derivatives. Stereoselective synthesis methods are therefore essential for producing specific isomers of this compound and its analogs.
One approach to achieving stereoselectivity is through the use of specific reducing agents. For instance, in the synthesis of the two major metabolites of spironolactone, different reducing agents were used to selectively produce the 3β-hydroxyl and 3α-hydroxyl isomers. researchgate.net The application of NaBH₄/CeCl₃·7H₂O resulted in high stereoselectivity for the 3β-isomer, while K-selectride provided the highest selectivity for the 3α-isomer. researchgate.net Similarly, potassium tri-sec-amylborohydride (KS-Selectride) has been used for the stereoselective reduction of progesterone (B1679170) and other steroid ketones. researchgate.net
Organometallic reagents have also been employed for stereoselective additions to the steroid core. For example, a method for the stereoselective and regioselective synthesis of 3α-hydroxy, 3β-methyl-5α-pregnan-20-one (ganaxolone) involves the reaction of 5α-pregnane-3,20-dione with an organometallic methylating agent. google.com This method avoids the need for protecting the C20 carbonyl group, streamlining the synthesis. google.com
The following table summarizes examples of stereoselective reagents and their resulting products in the synthesis of pregnane derivatives.
| Starting Material | Reagent | Product | Selectivity |
|---|---|---|---|
| 7α-methylthio-17α-pregn-4-ene-3,20-dione | NaBH₄/CeCl₃·7H₂O | 7α-methylthio-3β-hydroxy-17α-pregn-4-ene-21,17-carbolactone | High for 3β-hydroxyl isomer |
| 7α-methylthio-17α-pregn-4-ene-3,20-dione | K-Selectride | 7α-methylthio-3α-hydroxy-17α-pregn-4-ene-21,17-carbolactone | High for 3α-hydroxyl isomer |
| 5α-pregnane-3,20-dione | Organometallic methylating agent (e.g., with TiCl₄) | 3α-hydroxy, 3β-methyl-5α-pregnan-20-one (Ganaxolone) | High regioselectivity and stereoselectivity |
Synthesis of Analogs with Specific Hydrophilic Substituents
Modifying this compound to include hydrophilic substituents can alter its physicochemical properties, such as solubility and receptor binding affinity. The introduction of hydroxyl groups or other polar moieties is a common strategy.
Analogs with hydrophilic tails have been shown to exhibit different biological activities compared to their more hydrophobic counterparts. nih.gov For example, the introduction of a hydroxyl group can significantly impact the interaction of the steroid with its biological target. frontiersin.org The synthesis of these analogs often involves standard functional group transformations. For instance, hydroxylation can be achieved using various oxidizing agents or through microbial hydroxylation, which can offer high stereospecificity.
The synthesis of analogs with hydrophilic groups may also involve the coupling of the steroid core with polar molecules. For example, steroid conjugates with polyalcohols or carbohydrates have been synthesized to create new compounds with altered properties. researchgate.net
Isotopic Labeling for Pathway Elucidation
Isotopic labeling is a powerful tool for tracing the metabolic fate of molecules and elucidating reaction mechanisms. By replacing one or more atoms of this compound with a heavier isotope, researchers can track its transformation in biological systems.
Deuterated this compound for Tracing Biochemical Pathways
Deuterium (B1214612) (²H), a stable isotope of hydrogen, is commonly used for labeling steroids. The introduction of deuterium into the this compound structure allows for its detection and quantification in complex biological matrices using techniques like mass spectrometry.
Deuterated standards are essential for accurate quantification in metabolic studies. researchgate.net For example, a deuterated version of 5α-Pregnan-21-ol-3,20-dione, specifically 5α-Pregnan-21-ol-3,20-dione-2,2,4,4,17α,21,21-d7, is available for use in research. pharmaffiliates.com The synthesis of deuterated steroids often involves the reduction of a corresponding ketone with a deuterated reducing agent, such as sodium borodeuteride (NaBD₄). researchgate.net
The use of deuterated this compound and its derivatives enables researchers to follow their metabolic conversion in vivo and in vitro. For instance, studies using deuterated steroids have helped to confirm minor metabolic pathways, such as the 21-hydroxylation of progesterone by CYP17A1. nih.gov This information is crucial for understanding the complete metabolic profile of these compounds.
Application in Reaction Mechanism Studies
Isotopic labeling is also instrumental in studying the mechanisms of enzymatic reactions. The kinetic isotope effect (KIE), which is the change in the rate of a reaction when an atom in a reactant is replaced with one of its isotopes, can provide valuable insights into the rate-determining step of a reaction.
The use of selectively deuterated steroids has allowed for the calculation of KIEs for cytochrome P450-catalyzed hydroxylations. nih.gov A significant KIE is often observed when the bond to the isotope is broken in the rate-limiting step of the reaction. This phenomenon has been used to study the mechanisms of steroid-metabolizing enzymes. bioscientia.de For example, the increased bond strength of a carbon-deuterium bond compared to a carbon-hydrogen bond can lead to a slower reaction rate, particularly in oxidation reactions catalyzed by enzymes like cytochrome P450. bioscientia.de This effect has been utilized to probe the active sites and catalytic mechanisms of these enzymes.
Analytical Methodologies for Identification and Quantification in Research
Chromatographic Techniques
Chromatography, coupled with mass spectrometry, stands as the gold standard for steroid analysis, offering high validity and throughput that has largely replaced older immunoassay methods. nih.gov These techniques separate complex mixtures into individual components, allowing for precise measurement.
For many years, Gas Chromatography-Mass Spectrometry (GC-MS) has been a cornerstone of clinical steroid profile assessment. nih.gov In this technique, volatile derivatives of the steroids are created before they are introduced into the gas chromatograph. The compounds are then separated based on their boiling points and interaction with the stationary phase of the GC column before being detected by a mass spectrometer.
The process for analyzing steroids like pregnan-21-ol via GC-MS typically involves:
Sample Preparation: Extraction from the biological matrix (e.g., urine), often followed by enzymatic hydrolysis to cleave glucuronide or sulfate (B86663) conjugates. mpg.de
Derivatization: Steroids are chemically modified to increase their volatility and thermal stability. A common method is the formation of methoxyamine-trimethylsilyl (MO-TMS) derivatives. nih.gov
Chromatographic Separation: A capillary column, such as one with a 35% phenyl methyl silicone stationary phase, is used with a programmed temperature gradient to separate the derivatized steroids. rhinoresourcecenter.com For example, an initial temperature of 120°C might be ramped up to 300°C over the course of the analysis. nih.gov
Mass Spectrometric Detection: As the compounds elute from the GC column, they are ionized, typically by electron impact (EI), and the resulting fragments are detected. The mass spectrometer can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and specificity for target analytes. nih.gov
The use of tandem mass spectrometry (GC-MS/MS) further improves assay performance, offering significantly lower limits of detection (LOD) and quantification (LOQ) compared to single quadrupole systems. nih.gov This enhancement is crucial for detecting low-abundance metabolites.
Table 1: Example GC-MS Parameters for Steroid Analysis
| Parameter | Typical Value/Condition | Reference |
| Derivatization | Methoxyamine-trimethylsilyl (MO-TMS) | nih.gov |
| Injector Type | Programmed Temperature Vaporizing | nih.gov |
| Carrier Gas | Helium | nih.govrhinoresourcecenter.com |
| Column Type | 35% Phenyl Methyl Silicone (e.g., SPB-35) | rhinoresourcecenter.com |
| Ionization Mode | Electron Impact (EI) at 70 eV | nih.gov |
| Detection Mode | Tandem MS (MS/MS) or Selected Ion Monitoring (SIM) | nih.govnih.gov |
In the last two decades, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the preferred method for quantifying circulating steroid hormones in many clinical and research laboratories. nih.gov It offers high specificity and sensitivity, often without the need for the extensive derivatization required for GC-MS. uzh.ch This is particularly advantageous for analyzing multiple steroids simultaneously in a small sample volume. bioscientifica.comconicet.gov.ar
A typical LC-MS/MS workflow for this compound and other steroids includes:
Sample Preparation: This can be a simple liquid-liquid extraction (LLE) with a solvent like hexane/ethyl acetate (B1210297) or a more automated solid-phase extraction (SPE). nih.govbioscientifica.com An internal standard, usually a deuterated version of the analyte, is added to ensure accuracy. bioscientifica.com
Chromatographic Separation: A reversed-phase column (e.g., C18) is commonly used to separate the steroids based on their polarity. nih.gov The separation is achieved using a gradient of two or more solvents, such as water with formic acid and methanol. bioscientifica.com
Mass Spectrometric Detection: After separation, the analytes are ionized, most commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.govuzh.ch The mass spectrometer, typically a triple quadrupole, is operated in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the steroid) and then detecting one or more specific product ions created by fragmentation, a process that ensures exquisite specificity. acs.org
LC-MS/MS methods can achieve very low limits of detection, often in the picogram per milliliter (pg/mL) range, making them suitable for measuring the low physiological concentrations of many steroids. uzh.chnih.gov
Table 2: Example LC-MS/MS Method Performance for Steroid Quantification
| Analyte Group | Sample Volume | Limit of Quantification (LOQ) | Precision (% RSD) | Accuracy (%) | Reference |
| Progestogens | 500 µL | 0.02–0.3 ng/mL | <15% | 83-118% | uzh.chacs.org |
| Neurosteroids | 100 µL | 10 pg/mL | <10% | 90-110% | nih.gov |
| Glucocorticoids & Androgens | 85 µL | Varies by analyte | 4.5-10.1% | 95-108% | bioscientifica.com |
Spectroscopic Approaches for Structural Confirmation (e.g., NMR)
While chromatography-mass spectrometry is excellent for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of steroids. researchgate.net NMR provides detailed information about the carbon-hydrogen framework of a molecule. For novel or synthesized steroid metabolites, including isomers of this compound, NMR is essential for confirming the exact stereochemistry and position of functional groups.
For instance, 13C NMR spectroscopy can be used to assign chemical shifts to each carbon atom in the steroid nucleus. researchgate.net The precise chemical shift of a carbon atom is highly sensitive to its local electronic environment, allowing researchers to confirm details such as the orientation of hydroxyl groups (α vs. β) and the configuration of the A/B ring junction (5α vs. 5β), which are critical for defining a specific pregnane (B1235032) steroid. researchgate.net While routine quantification does not rely on NMR, it is indispensable in the initial characterization of steroid standards and the identification of unknown metabolites found in profiling studies.
Advances in Steroid Profiling and Metabolomics Research
The field of steroid analysis has moved from measuring single hormones to comprehensive steroid profiling, or steroid metabolomics. researchgate.netoup.com This approach involves the simultaneous measurement of a large panel of steroid precursors, active hormones, and their metabolites to get a complete picture of steroidogenic pathways. conicet.gov.arnih.gov Such profiles provide valuable data for diagnosing diseases related to altered steroidogenesis and for research into the complex interplay of hormones. researchgate.netoup.com
Modern analytical strategies, predominantly using LC-MS/MS, are designed to quantify dozens of steroids in a single analysis from a minimal sample volume. bioscientifica.comoup.comnih.gov These multi-steroid panels can include androgens, estrogens, progestins, glucocorticoids, and mineralocorticoids, along with their various precursors and metabolites. bioscientifica.comresearchgate.net
The key advantages of this strategy are:
Efficiency: A large amount of data is generated from a single, small sample. bioscientifica.com
Comprehensive View: It allows for the calculation of metabolic ratios (e.g., precursor-to-product), which can be more informative about enzyme activity than a single hormone level. medicalherald.ru
Diagnostic Power: It can help identify the exact enzymatic deficiency in congenital adrenal hyperplasia or characterize the steroid output of adrenal tumors. oup.comoup.com
These methods are fundamental to advancing research in endocrinology, allowing for a more nuanced understanding of steroid physiology. conicet.gov.arnih.gov
Despite significant technological advances, several challenges remain in the field of steroid analysis. nih.govconicet.gov.ar
Standardization and Harmonization: Results can vary between laboratories due to differences in instrumentation, calibration materials, and protocols. nih.govmdpi.com Efforts are ongoing to standardize methods by using certified reference materials to ensure that results are comparable across different platforms and studies. mdpi.com
Availability of Standards: High-purity, certified standards for every steroid metabolite are not always commercially available. mdpi.com This is a significant hurdle, as accurate quantification in mass spectrometry relies on a pure standard for calibration.
Matrix Effects: Components of the biological sample (e.g., phospholipids (B1166683) in plasma) can interfere with the ionization of the target analyte in LC-MS, leading to suppression or enhancement of the signal and potentially inaccurate quantification. researchgate.net Careful sample preparation and the use of stable isotope-labeled internal standards are crucial to mitigate these effects.
Isomer Separation: Many steroids are isomers (e.g., stereoisomers or structural isomers) with identical masses, making them indistinguishable by mass spectrometry alone. nih.gov Complete chromatographic separation is therefore essential for accurate quantification, which can be difficult to achieve in a multi-steroid panel where dozens of compounds must be resolved. conicet.gov.ar
Addressing these challenges is a key focus of current research to improve the reliability and clinical utility of steroid metabolomics. conicet.gov.armdpi.com
Biological and Physiological Significance in Research Models
Neurobiological Research Roles in Animal Models
The pregnane (B1235032) steroid, pregnan-21-ol, and its derivatives are recognized for their significant roles in neurobiology, primarily functioning as neurosteroids that modulate neuronal activity. Research in animal models has been instrumental in elucidating these functions.
This compound derivatives are considered neurosteroids because they can be synthesized within the central nervous system, independently of peripheral endocrine glands. nih.govfrontiersin.org The brain possesses the necessary enzymatic machinery to produce these steroids from cholesterol or other circulating steroid precursors. nih.govfrontiersin.org For instance, the neurosteroid 3α,21-dihydroxy-5α-pregnan-20-one (THDOC) is synthesized from deoxycorticosterone, a product of the adrenal glands, through a two-step process in the brain involving the enzymes 5α-reductase and 3α-hydroxysteroid oxidoreductase. sigmaaldrich.cnsigmaaldrich.com Another key precursor, pregnenolone (B344588), is converted to progesterone (B1679170) in the brain, which can then be metabolized into various other neuroactive steroids. nih.govfrontiersin.orgresearchgate.net The presence of these synthetic pathways in brain regions like the cortex and hippocampus underscores the brain's capacity for in-situ neurosteroidogenesis, allowing for localized and rapid regulation of neuronal function. nih.govfrontiersin.org
A primary mechanism through which this compound derivatives exert their effects is by modulating the function of neurotransmitter receptors, most notably the γ-aminobutyric acid type A (GABAA) receptor. nih.govsigmaaldrich.cn Compounds like 5α-pregnane-3α,21-diol-20-one (a metabolite of deoxycorticosterone) are potent positive allosteric modulators of GABAA receptors. nih.govcapes.gov.br This means they bind to a site on the receptor that is distinct from the GABA binding site and enhance the receptor's response to GABA. nih.govcapes.gov.br This potentiation leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a reduction in neuronal excitability. sigmaaldrich.cnsigmaaldrich.com
Research has demonstrated this modulatory role in various experimental settings:
In voltage-clamp recordings from bovine chromaffin cells, pregnane steroids like 5α-pregnane-3α,21-diol-20-one enhanced GABA-evoked membrane currents at nanomolar concentrations. nih.govcapes.gov.br
Studies using Xenopus oocytes expressing GABAA receptors have also confirmed the agonistic and modulatory effects of these steroids. sigmaaldrich.cnsigmaaldrich.com
The action is stereoselective, with 3α-hydroxy isomers being significantly more potent than their 3β-hydroxy counterparts, highlighting the specific structural requirements for this interaction. nih.gov
| Compound | Model System | Observed Effect on GABAA Receptor | Concentration |
| 5α-pregnane-3α,21-diol-20-one (THDOC) | Bovine Chromaffin Cells | Potentiation of GABA-evoked currents | 100 nM nih.gov |
| 5α-pregnan-3α-ol-20-one | Bovine Chromaffin Cells | Potentiation of GABA-evoked currents | ≥ 30 nM nih.gov |
| 5β-pregnan-3α-ol-20-one | Bovine Chromaffin Cells | Potentiation of GABA-evoked currents | ≥ 30 nM nih.gov |
| 5β-pregnan-3β-ol-20-one | Bovine Chromaffin Cells | Little to no effect | 30 nM - 100 µM nih.gov |
The modulatory effects of this compound derivatives have been investigated in various animal models of neurological and psychological conditions.
Stress Response: Neurosteroids play a role in the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system. sigmaaldrich.cnbioscientifica.com Acute stress can alter the levels of these neurosteroids in the brain. frontiersin.org For example, 3α,5α-THP can dampen stress-induced HPA activity by enhancing GABAergic inhibition, thereby mitigating the physiological response to stressors. frontiersin.org Animal models of prenatal stress have shown that exposure to stressors during gestation can impair reproductive function and alter stress-responsive systems in offspring, highlighting the importance of the neurosteroid environment during development. bioscientifica.comfrontiersin.org
Ethanol (B145695) Response: There are significant interactions between ethanol and neurosteroids. Acute ethanol administration in rats has been shown to increase brain and plasma levels of neurosteroids like 3α,5α-THP and 3α,5α-THDOC. nih.gov However, these effects show clear species differences, as similar responses were not observed in mice or cynomolgus monkeys. nih.gov In rats, pregnanolone (B1679072) metabolites have been found to reduce operant ethanol self-administration, suggesting that these neurosteroids may modulate the reinforcing effects of alcohol. caymanchem.comresearchgate.net Conversely, chronic intermittent ethanol exposure in mice can alter the levels and distribution of these neurosteroids in brain regions associated with anxiety and reinforcement, such as the amygdala, potentially contributing to the neuroadaptations seen in alcohol dependence. frontiersin.orgresearchgate.net Fetal exposure to ethanol in animal models has also been linked to long-term immune deficits and increased susceptibility to infections in adulthood. aai.org
| Animal Model | Condition | Key Finding Related to Pregnane Steroids | Reference |
| Rats | Acute Ethanol Administration | Increased serum levels of 3α,5α-THP and 3α,5α-THDOC. | nih.gov |
| C57BL/6J Mice | Acute Ethanol Administration | Decreased serum 3α,5α-THP levels. | nih.gov |
| Rats | Ethanol Self-Administration | Epipregnanolone decreased alcohol self-administration. | caymanchem.com |
| C57BL/6J Mice | Chronic Intermittent Ethanol | Altered 3α,5α-THP levels in brain regions like the amygdala. | frontiersin.orgresearchgate.net |
| Rats | Prenatal Stress | Impaired reproductive function in male offspring. | bioscientifica.com |
Role as a Precursor or Intermediate in Specialized Biosyntheses
In the plant kingdom, pregnane derivatives, including this compound, are crucial intermediates in the biosynthesis of cardenolides, a class of steroids with potent cardioactive effects. oup.comresearchgate.net This pathway is particularly well-studied in plants of the genus Digitalis (foxglove). cellmolbiol.orgresearchgate.net
The biosynthesis of cardenolides is a complex, multi-step process that is believed to start from cholesterol. cellmolbiol.orgmpg.de Cholesterol is converted to pregnenolone, which is a key branching point. cellmolbiol.orgmpg.de Pregnenolone is then metabolized to progesterone. cellmolbiol.orgresearchgate.net A critical step in the formation of the 5β-cardenolides found in Digitalis is the stereospecific reduction of progesterone to 5β-pregnane-3,20-dione, a reaction catalyzed by the enzyme progesterone 5β-reductase (P5βR). researchgate.netresearchgate.netd-nb.info Subsequent hydroxylations, including at the C-21 position to form a this compound derivative, are necessary steps. semanticscholar.orgresearchgate.net Specifically, 21-hydroxylation of pregnane intermediates followed by malonylation is a crucial step leading to the formation of the characteristic five-membered butenolide lactone ring at the C-17 position of the steroid nucleus. researchgate.net
Studies involving feeding potential precursors to Digitalis lanata shoot cultures have provided evidence for this pathway. Administration of 21-hydroxypregnenolone (B45168) and other pregnane derivatives significantly increased the production of cardenolides, whereas feeding precursors like progesterone had no effect in some studies, confirming their role as downstream intermediates. semanticscholar.orgresearchgate.net
Investigating Adaptive Steroidogenesis in Cell and Tissue Models
Adaptive steroidogenesis refers to the ability of tissues, particularly tumors like castration-resistant prostate cancer (CRPC), to upregulate or alter steroid synthesis pathways to produce androgens that fuel their growth. Research using cultured cell lines and ex vivo tissue models has been instrumental in understanding the role of this compound derivatives in this process.
Studies in Cultured Cell Lines (e.g., prostate cancer models)
Prostate cancer cell lines, such as LNCaP and 22Rv1, have been widely used to model the intricacies of steroid metabolism in CRPC. In these models, the formation of C21 steroids, including derivatives of this compound, is a prominent feature of both the classical and backdoor steroidogenic pathways. mdpi.comresearchgate.netnih.gov
Incubation of these cell lines with various steroid precursors, such as pregnenolone and progesterone, leads to an increased formation of backdoor pathway C21 steroids, including 5-pregnan-3,20-dione and 5-pregnan-3-ol-20-one. mdpi.comresearchgate.netnih.gov These findings indicate that in a state of androgen deprivation, prostate cancer cells can adapt by shunting steroid intermediates towards the production of these C21 compounds, which can then potentially be converted to androgens.
The table below summarizes the observed formation of this compound derivatives in prostate cancer cell lines upon incubation with steroid precursors.
| Cell Line | Precursor | Observed this compound Derivative Formation |
| LNCaP | Pregnenolone, Progesterone, 17-OH-pregnenolone, 17-OH-progesterone | Increased formation of 5-pregnan-3-ol-20-one and other C21 steroids in the backdoor pathway. mdpi.comresearchgate.net |
| 22Rv1 | Pregnenolone, Progesterone, 17-OH-pregnenolone, 17-OH-progesterone | Increased formation of 5-pregnan-3-ol-20-one and other C21 steroids in the backdoor pathway. mdpi.comresearchgate.net |
These studies in cultured cell lines provide compelling evidence for the role of this compound derivatives in the adaptive steroidogenic mechanisms that may contribute to the progression of diseases like prostate cancer.
Ex Vivo Tissue Incubation Experiments
To further validate the findings from cell culture models, researchers have utilized ex vivo incubation of human prostate tissues. These experiments provide a more physiologically relevant context for studying steroid metabolism.
When human prostate tissues are incubated with steroid precursors like 17-OH-pregnenolone and progesterone, a significant elevation in the levels of backdoor pathway steroids, including 5-pregnan-3,20-dione and 5-pregnan-3-ol-20-one, is observed. mdpi.comresearchgate.net This corroborates the data from cell line studies and reinforces the concept of a diverted steroidogenic flux towards the formation of C21 steroids in prostate tissue. mdpi.comresearchgate.net Interestingly, the formation of C21 steroids via the classical pathway does not appear to be stimulated under these conditions, further emphasizing the importance of the backdoor pathway in this context. mdpi.comresearchgate.net
The following table presents a summary of findings from ex vivo prostate tissue incubation studies.
| Tissue Type | Precursor | Key Findings |
| Human Prostate Tissue | 17-OH-pregnenolone, Progesterone | Elevated levels of backdoor pathway steroids, including 5-pregnan-3-ol-20-one. mdpi.comresearchgate.net |
| No significant stimulation of classical pathway C21 steroid formation. mdpi.comresearchgate.net |
These ex vivo studies confirm that the prostate has the enzymatic machinery to produce significant amounts of this compound derivatives, which may serve as local precursors for androgen synthesis, thereby contributing to the androgen milieu within the prostate gland.
Anti-inflammatory and Immunomodulatory Research in Preclinical Models
Emerging research suggests that certain pregnane C21-steroids may possess anti-inflammatory properties. While direct studies on this compound are limited, investigations into related compounds provide preliminary evidence for their potential immunomodulatory roles.
A study investigating pregnane C21-steroids isolated from the roots of Cynanchum bungei identified several compounds with anti-inflammatory activity. nih.govresearchgate.net In this research, the ability of these steroids to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells was evaluated. nih.govresearchgate.net The results indicated that all the tested pregnane C21-steroids exhibited NO inhibitory activity at a concentration of 50 µM. nih.govresearchgate.net Notably, two of the compounds demonstrated stronger NO inhibitory effects than the standard anti-inflammatory drug, indomethacin. nih.govresearchgate.net
While this study did not specifically investigate this compound, it provides a basis for the hypothesis that other C21 steroids, including this compound, may have similar anti-inflammatory potential. Further preclinical research is warranted to directly assess the anti-inflammatory and immunomodulatory effects of this compound in various models of inflammation.
Advanced Research Perspectives and Future Directions
Systems Biology Approaches to Steroidome Analysis
The "steroidome" encompasses the complete set of steroids and their metabolites in a biological system. researchgate.net Systems biology, which seeks to understand the complex interactions within biological systems, offers a powerful framework for analyzing the steroidome. Mass spectrometry-based steroid metabolome profiling has become a crucial tool for identifying unique steroid signatures associated with various physiological and pathological states. oup.com This approach allows for the simultaneous analysis of numerous steroids, providing a comprehensive snapshot of steroid biosynthesis and metabolism. oup.commdpi.com
Future research on pregnan-21-ol will increasingly rely on steroid metabolomics, which combines mass spectrometry with machine learning-based data analysis. oup.com This will enable the identification of complex patterns and correlations between this compound and other steroids, offering insights into its role within the broader steroid network. By mapping these interactions, researchers can better understand the pathways influenced by this compound and its potential as a biomarker for specific conditions.
Computational Modeling and Molecular Docking Studies
Computational methods, particularly molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable for predicting the interactions of steroids with their protein targets. nih.govmdpi.com Molecular docking simulates the binding of a ligand, such as this compound, to the active site of a receptor, providing insights into binding affinity and potential biological activity. mdpi.comucl.ac.uk These in silico techniques are cost-effective and efficient for screening large numbers of compounds and prioritizing them for further experimental validation. ucl.ac.uk
For this compound, computational modeling can help identify its potential protein targets, such as nuclear receptors like the pregnane (B1235032) X receptor (PXR), which is known to be activated by various C21 steroids. nih.govnih.gov By creating models of this compound interacting with different receptors, researchers can predict its potential as an agonist or antagonist and guide the design of future functional studies. Molecular dynamics simulations can further refine these models by predicting the stability and dynamics of the ligand-protein complex in a physiological environment. pjmhsonline.comfrontiersin.org
Table 1: Application of Computational Methods in Steroid Research
| Computational Method | Application in this compound Research | Potential Insights |
|---|---|---|
| Molecular Docking | Predicting the binding of this compound to various nuclear receptors and enzymes. | Identification of potential protein targets, estimation of binding affinity. mdpi.comucl.ac.uk |
| 3D-QSAR | Developing models that correlate the chemical structure of this compound and its analogs with their biological activity. | Guiding the design of more potent and selective analogs. frontiersin.org |
| Molecular Dynamics | Simulating the behavior of the this compound-protein complex over time. | Understanding the stability and conformational changes of the binding interaction. pjmhsonline.com |
Development of Novel Research Probes and Analogs
The synthesis of novel research probes and structural analogs is crucial for elucidating the specific functions of a steroid. For this compound, developing conformationally constrained analogs can help probe the structural requirements for its interaction with target receptors. ebi.ac.uk For instance, modifying the D-ring or the side chain at C-17 could reveal critical features for receptor binding and activation.
Furthermore, creating non-metabolizable analogs can be instrumental in studying the direct effects of the compound without the confounding influence of its metabolic products. nih.gov The development of radiolabeled or fluorescently tagged versions of this compound would also be invaluable for receptor binding assays and imaging studies, allowing for precise quantification and localization of its interactions within cells and tissues. The synthesis of various steroid conjugates has been a key strategy in the development of immunoassays for their detection. iaea.org
Integration of Omics Data for Mechanistic Understanding
A comprehensive understanding of this compound's function requires the integration of data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. nih.govaginganddisease.org This multi-omics approach provides a holistic view of the molecular changes induced by this compound, from gene expression to protein function and metabolic pathways. researchgate.netmdpi.com
By combining steroid metabolome data with transcriptomic and proteomic analyses, researchers can connect changes in this compound levels to alterations in gene and protein expression patterns. mdpi.com This integrated analysis can help construct physiologically meaningful networks that reveal the functional interactions and pathways modulated by this compound. researchgate.net For example, observing a correlation between this compound concentrations and the expression of specific drug-metabolizing enzymes could point towards its role in regulating xenobiotic metabolism. uu.nl Such an approach moves beyond simple correlational studies to provide a more mechanistic understanding of the steroid's biological role. nih.govuu.nl
Ethical Considerations in Animal and In Vitro Research Pertaining to Steroids
All research involving steroids, including this compound, must adhere to strict ethical guidelines, particularly when using animal models or in vitro systems derived from living organisms. The "3Rs" principles—Replacement, Reduction, and Refinement—are central to the ethical use of animals in research. europa.eu
Replacement encourages the use of non-animal methods whenever possible, such as in vitro cell cultures, organoids, and in silico computer modeling. nih.govhilarispublisher.com
Reduction aims to minimize the number of animals used to obtain statistically significant data. nih.gov
Refinement focuses on modifying experimental procedures to minimize animal pain, suffering, and distress. nih.govinsaindia.res.in
Researchers have a responsibility to carefully consider the potential benefits of their study against the welfare of the animals involved. forskningsetikk.no This includes ensuring proper experimental design, using appropriate anesthesia, and providing humane care. nih.gov In vitro studies also carry ethical considerations, especially when using patient-derived cells, which require informed consent and data privacy. hilarispublisher.com The development and validation of alternative methods are crucial for advancing scientific knowledge while upholding the highest ethical standards in steroid research. europa.eu
Q & A
Q. What are the primary enzymatic pathways involving Pregnan-21-ol, and how are they experimentally validated?
this compound is a substrate for 21-hydroxysteroid dehydrogenase (21-HSD) enzymes, specifically EC 1.1.1.150 (NAD+-dependent) and EC 1.1.1.151 (NADP+-dependent). These enzymes catalyze its oxidation to pregnan-21-al. Experimental validation involves in vitro kinetic assays measuring NAD(P)H production via spectrophotometry at 340 nm. Protocols require purified enzymes, standardized substrate concentrations, and controls for coenzyme specificity. Replicates must confirm linear reaction rates to ensure accuracy .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
High-performance liquid chromatography (HPLC) with UV/Vis detection or gas chromatography-mass spectrometry (GC-MS) are gold standards. Method validation should include spike-recovery tests, internal standards (e.g., deuterated analogs), and calibration curves across physiological concentration ranges. Sample preparation must account for matrix effects, such as lipid interference in plasma .
Q. How can researchers ensure reproducibility in synthesizing or isolating this compound?
Detailed synthetic protocols should specify reaction conditions (solvents, catalysts, temperatures) and purification steps (column chromatography, recrystallization). For isolation from natural sources, extraction efficiency (e.g., solvent polarity, pH) must be optimized. Purity verification requires nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), with comparisons to reference spectra .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported kinetic parameters (e.g., Km, Vmax) of 21-HSD isoforms?
Discrepancies often arise from variations in enzyme sources (recombinant vs. tissue-extracted), assay conditions (pH, temperature), or substrate purity. To address this, standardize protocols using recombinant enzymes with confirmed activity, validate substrate concentrations via quantitative NMR, and employ statistical meta-analysis of published datasets .
Q. How do NAD+ and NADP+ dependency differences between 21-HSD isoforms influence their physiological roles?
NAD+-dependent 21-HSD (EC 1.1.1.150) may function in catabolic pathways, while NADP+-dependent isoforms (EC 1.1.1.151) could favor reductive biosynthesis. Investigate tissue-specific expression (e.g., liver vs. adrenal glands) via qPCR or Western blotting, and correlate with cellular redox states (NAD+/NADH vs. NADP+/NADPH ratios) using metabolomic profiling .
Q. What methodologies are optimal for tracing this compound’s metabolic fate in vivo?
Isotopic labeling (e.g., ²H or ¹³C) combined with tracer studies in model organisms allows tracking via LC-MS/MS. Tissue distribution and clearance rates can be mapped using autoradiography or PET imaging with radiolabeled analogs. Ethical approvals for animal studies must adhere to NIH guidelines for preclinical reporting .
Q. How can researchers address conflicting evidence on this compound’s role in steroidogenesis?
Contradictions may stem from interspecies differences or cell-type-specific pathways. Employ comparative studies across species (e.g., human, rodent) using primary cell cultures and CRISPR-edited models to knockout 21-HSD genes. Validate findings with enzyme activity assays and steroid hormone quantification (e.g., ELISA) .
Methodological and Ethical Considerations
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?
Nonlinear regression models (e.g., Hill equation) are suitable for dose-response curves. Ensure sample sizes are justified via power analysis, and account for covariates (e.g., age, sex) using multivariate ANOVA. Pre-register analysis plans to minimize bias .
Q. How should researchers navigate ethical challenges in studying this compound’s effects during pregnancy?
Human studies require IRB approval and informed consent, emphasizing minimal risk. For animal models, follow ARRIVE guidelines for humane endpoints and transparent reporting. Use ex vivo placental perfusion systems as alternatives to reduce live-animal use .
Q. What literature review practices mitigate biases in this compound research?
Prioritize peer-reviewed journals indexed in PubMed or Web of Science. Avoid non-academic sources (e.g., BenchChem). Use systematic review frameworks (PRISMA) to assess study quality, and highlight gaps in enzyme kinetics or translational applications .
Tables for Key Data
| Enzyme | EC Number | Cofactor | Reaction | Key References |
|---|---|---|---|---|
| 21-HSD (NAD+-dependent) | EC 1.1.1.150 | NAD+ | This compound → Pregnan-21-al | |
| 21-HSD (NADP+-dependent) | EC 1.1.1.151 | NADP+ | This compound → Pregnan-21-al |
| Analytical Technique | Application | Sensitivity Range | Key Considerations |
|---|---|---|---|
| HPLC-UV/Vis | Quantification in plasma | 0.1–100 µg/mL | Matrix cleanup required |
| GC-MS | Trace-level detection in tissues | 0.01–10 ng/g | Derivatization essential |
| LC-MS/MS | Isotopic tracer studies | 0.001–1 ng/mL | High-resolution separation |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
